1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
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Overview
Description
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride is an organic compound with a complex structure. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry .
Preparation Methods
The synthesis of 1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride involves multiple steps. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-pyridyl)ethylenediamine. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediate compounds . Industrial production methods often scale up these reactions using continuous flow processes to maintain consistency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro and azo derivatives.
Reduction: Reduction reactions often target the nitro group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo and nitro groups. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These molecular interactions are crucial for its function as a dye and its potential biological activities .
Comparison with Similar Compounds
Similar compounds include other azo dyes and nitro-substituted aromatic compounds. For example:
Disperse Red 13: Another azo dye with similar applications in the textile industry.
Basic Red 0181 Acetate: A related compound with comparable chemical properties.
1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and application potential .
Properties
CAS No. |
36986-04-6 |
---|---|
Molecular Formula |
C21H21ClN5O2.Cl C21H21Cl2N5O2 |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C21H21ClN5O2.ClH/c1-2-26(15-14-25-12-4-3-5-13-25)18-8-6-17(7-9-18)23-24-21-11-10-19(27(28)29)16-20(21)22;/h3-13,16H,2,14-15H2,1H3;1H/q+1;/p-1 |
InChI Key |
WJRAWLJYIVLGHB-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[Cl-] |
Origin of Product |
United States |
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